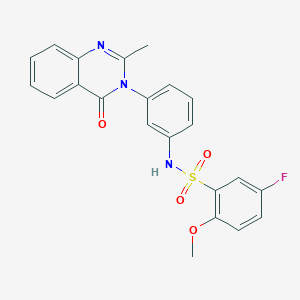

5-fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O4S/c1-14-24-19-9-4-3-8-18(19)22(27)26(14)17-7-5-6-16(13-17)25-31(28,29)21-12-15(23)10-11-20(21)30-2/h3-13,25H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHOISLLXNMXIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multi-step synthetic routes. One common approach starts with the fluorination of 2-methoxybenzenesulfonamide, followed by the introduction of the quinazoline moiety through a series of condensation reactions. Each step requires careful control of reaction conditions, such as temperature, pH, and the presence of catalysts, to ensure high yields and purity of the final product.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for cost-efficiency and scalability. The process may employ continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Key factors include the selection of solvents, reagents, and catalysts that are both effective and environmentally sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: Typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction can occur under hydrogenation conditions, often yielding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts under hydrogen gas.

Substitution: Halogenation using reagents like chlorine or bromine under various solvent conditions.

Major Products Formed

Oxidation of the sulfonamide group can yield sulfone derivatives.

Reduction reactions may produce amine-modified compounds.

Substitution reactions can result in halogenated derivatives or compounds with additional functional groups, enhancing the compound's reactivity or specificity.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly through its structural analogs that share the quinazoline moiety. The compound has shown promising results in inhibiting various cancer cell lines, including:

- Multiple Myeloma

- Chronic Lymphocytic Leukemia

- Non-Hodgkin's Lymphoma

A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 µM, suggesting significant antitumor activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial potential. Preliminary studies have indicated that derivatives of this sulfonamide can exhibit activity against various bacterial strains and fungi. For instance, compounds derived from similar sulfonamide structures have shown significant antibacterial effects against:

- Mycobacterium smegmatis

- Pseudomonas aeruginosa

These findings suggest that modifications to the sulfonamide structure can enhance antimicrobial efficacy, making it a candidate for further development as an antibiotic .

Case Studies and Research Findings

- Anticancer Studies : A study published in RSC Advances demonstrated that derivatives of quinazoline-based compounds could inhibit cancer cell growth effectively. The research emphasized structure-activity relationships (SAR), indicating that modifications at specific positions on the quinazoline ring could enhance anticancer properties .

- Antimicrobial Research : Another study focused on synthesizing new benzenesulfonamide derivatives for antimicrobial testing. These derivatives displayed varying degrees of activity against both Gram-positive and Gram-negative bacteria, suggesting that the sulfonamide group is crucial for their antibacterial action .

- Mechanistic Insights : Research has indicated that compounds similar to 5-fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide may act through multiple mechanisms, including enzyme inhibition and disruption of metabolic pathways essential for bacterial survival .

Wirkmechanismus

The mechanism of action for 5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide often involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the transition state of the enzyme's natural substrate, while the quinazoline moiety may interfere with DNA replication processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Features

Functional Group Analysis

- Sulfonamide Group: Present in all compounds, facilitating hydrogen bonding with biological targets. The meta-substitution in the target compound vs.

- Quinazolinone vs. Pyridazine/Triazole: Quinazolinone (target): Bicyclic structure with 4-oxo group enhances hydrogen bonding. Pyridazine (): Monocyclic, electron-deficient; may improve membrane permeability but reduce H-bonding capacity . 1,2,4-Triazole (): Exhibits tautomerism (thione-thiol), influencing redox properties and metal chelation .

Substituent Effects

Spectral and Physicochemical Properties

Biologische Aktivität

5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its synthesis, biological mechanisms, and relevant case studies.

- Molecular Formula : C22H18FN3O4S

- Molecular Weight : 439.46 g/mol

- CAS Number : 898455-91-9

The compound features a sulfonamide group, a quinazoline moiety, and a fluorinated aromatic structure, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Fluorination : The starting material, 2-methoxybenzenesulfonamide, undergoes fluorination.

- Quinazoline Formation : The introduction of the quinazoline moiety is achieved through condensation reactions.

- Final Coupling : The final product is formed by coupling the quinazoline derivative with the fluorinated sulfonamide under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. The sulfonamide group mimics the transition state of enzyme substrates, effectively blocking their activity. Additionally, the quinazoline structure may interfere with DNA replication mechanisms, contributing to its anticancer properties .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer activity:

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range .

| Cell Line | IC50 (nM) |

|---|---|

| L1210 | < 100 |

| A549 (Lung) | < 200 |

| MCF7 (Breast) | < 150 |

The mechanism involves the release of active metabolites that interfere with nucleotide synthesis, leading to reduced cell viability.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against various strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 - 20 |

| Escherichia coli | 15 - 30 |

| Bacillus subtilis | 8 - 15 |

These findings suggest that the compound could serve as a potential therapeutic agent in treating bacterial infections .

Case Studies

- Cancer Treatment : A study involving mice injected with L1210 cells treated with the compound showed significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction via mitochondrial pathways.

- Infection Models : In vitro tests against Staphylococcus aureus showed that treatment with the compound led to a significant decrease in bacterial load in infected tissues when compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.